4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
CAS No.: 1423031-78-0
Cat. No.: VC2842135
Molecular Formula: C10H10ClN3O3S
Molecular Weight: 287.72 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride - 1423031-78-0](/images/structure/VC2842135.png)
Specification
CAS No. | 1423031-78-0 |
---|---|
Molecular Formula | C10H10ClN3O3S |
Molecular Weight | 287.72 g/mol |
IUPAC Name | 4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonyl chloride |
Standard InChI | InChI=1S/C10H10ClN3O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3 |
Standard InChI Key | ZQPFOUNCXUXDSF-UHFFFAOYSA-N |
SMILES | CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Canonical SMILES | CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Physical and Chemical Properties
General Properties
The physical properties of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride can be inferred from related compounds with similar structural features. The presence of the sulfonyl chloride group suggests reactivity with nucleophiles, particularly amines and alcohols, making it useful as an acylating or sulfonylating agent in organic synthesis.
Structural Comparison
Table 1 presents a comparison between 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride and structurally related compounds found in chemical databases:
This comparison highlights the structural diversity within triazole-containing sulfonyl chlorides, with variations in substitution patterns, triazole isomer type, and linkage methods between aromatic rings.
Synthetic Approaches
Reaction Conditions for Related Triazole Compounds
Information from related triazole chemistry indicates that these compounds often require specific reaction conditions. For instance, studies on similar triazole derivatives have shown successful reactions under the following conditions:
Table 2: Typical Reaction Conditions for Triazole-Containing Compounds
These reaction conditions provide valuable insights for potential synthetic approaches to our target compound, particularly highlighting the utility of microwave irradiation for improving reaction efficiency.
Reactivity and Chemical Transformations
Sulfonyl Chloride Reactivity
The sulfonyl chloride group in 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride is highly reactive toward nucleophiles. This reactivity can be exploited for various transformations:
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Formation of sulfonamides via reaction with amines
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Production of sulfonate esters through reaction with alcohols
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Reduction to form thiols or disulfides
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Coupling reactions to form complex molecular architectures
Triazole Functionality
The 1,2,4-triazole moiety provides additional reactivity patterns. The nitrogen atoms can serve as:
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Coordination sites for metal complexation
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Hydrogen bond acceptors in supramolecular chemistry
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Basic sites for protonation or alkylation reactions
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Participants in click chemistry applications
This dual functionality makes the compound particularly valuable in pharmaceutical and materials science applications.
Applications and Utilization
Pharmaceutical Intermediates
Triazole-containing compounds have established significance in pharmaceutical chemistry. The 1,2,4-triazole scaffold appears in various bioactive compounds with antifungal, antibacterial, and anticancer properties. Sulfonyl chlorides like 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride can serve as key intermediates in the synthesis of sulfonamide drugs and other therapeutic agents.
Similar triazole derivatives have been employed in pharmaceutical synthesis, as evidenced by reaction protocols involving 1-methyl-1H-1,2,4-triazol-3-amine in the preparation of potential bioactive compounds .
Chemical Building Blocks
The compound's bifunctional nature makes it valuable as a building block for more complex structures. The reactive sulfonyl chloride group allows for facile derivatization, while the triazole moiety provides a stable scaffold with useful physicochemical properties.
Future Research Directions
Synthesis Optimization
Future research could focus on developing optimized synthetic routes to 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride, potentially employing microwave-assisted techniques similar to those used for related triazole compounds . Such approaches might improve yields and reduce reaction times, making the compound more accessible for research purposes.
Derivative Development
The development of derivatives from this compound represents another promising research direction. By exploiting the reactivity of the sulfonyl chloride group, libraries of sulfonamides and sulfonate esters could be generated and screened for various applications, following methodologies similar to those used for other triazole compounds .
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